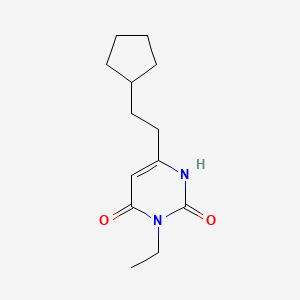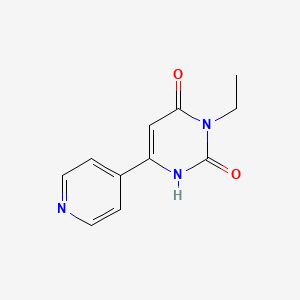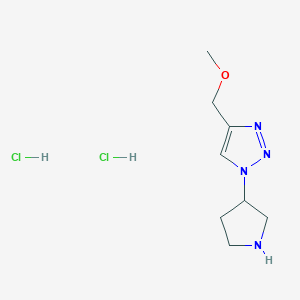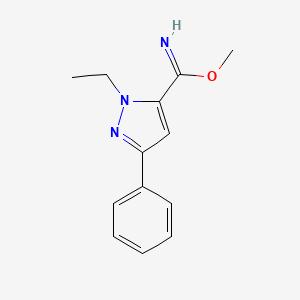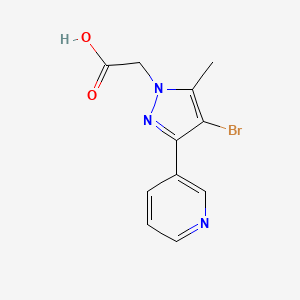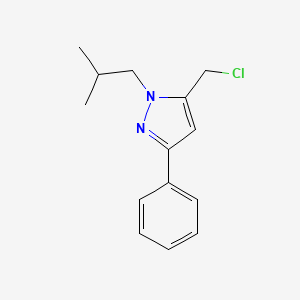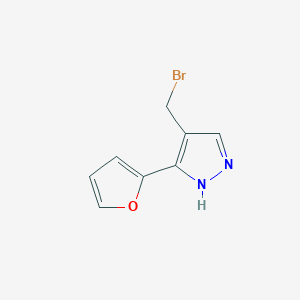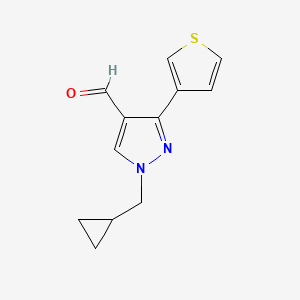
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde (CPMTPC) is a pyrazole-based aldehyde that has recently been studied for its potential applications in scientific research. This compound has been shown to possess a variety of properties, including strong electron donating capabilities, good solubility in polar solvents, and a low melting point. In addition, CPMTPC has been found to have a high degree of selectivity for certain biological systems, allowing for its use in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and drug discovery. In biochemistry, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which has been implicated in the development of Alzheimer’s disease. In drug discovery, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been found to possess a high degree of selectivity for certain biological systems, allowing for its use in a variety of applications. For example, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been studied for its ability to bind to specific receptors in the brain, which could lead to the development of new drugs for the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed that the compound binds to acetylcholinesterase, inhibiting its activity and thus preventing the breakdown of acetylcholine in the brain. In addition, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been found to interact with a number of other biological targets, including G-protein coupled receptors, which could explain its potential applications in drug discovery.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been found to possess a variety of biochemical and physiological effects. In particular, the compound has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. This could potentially lead to improved cognitive function, as well as a reduction in the symptoms of Alzheimer’s disease. In addition, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been found to interact with a number of other biological targets, including G-protein coupled receptors, which could lead to the development of new drugs for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has a number of advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and has a low melting point, making it suitable for a wide range of applications. In addition, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has a high degree of selectivity for certain biological systems, allowing for its use in a variety of scientific research applications. However, the compound is not without its limitations. For example, the compound is not very stable and has a tendency to degrade over time, making it unsuitable for long-term experiments.
Direcciones Futuras
The potential applications of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde are vast and varied. In the future, the compound could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease. In addition, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde could be used to study the effects of acetylcholine on the brain, leading to a better understanding of the biochemical and physiological processes involved in neurological disorders. Finally, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde could be used in the development of new analytical techniques, such as high-resolution mass spectrometry, allowing for the study of complex biological systems in greater detail.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-7-11-6-14(5-9-1-2-9)13-12(11)10-3-4-16-8-10/h3-4,6-9H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWDKNGADZRRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



